1-Benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid
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Description
1-Benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid is a useful research compound. Its molecular formula is C12H10N2O4 and its molecular weight is 246.222. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The chemistry of pyrimidine derivatives, including 1-Benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid, is a subject of continuous interest due to their diverse biological activities and applications in medicinal chemistry. These compounds are synthesized through various methods, reflecting their structural versatility and potential for functionalization.
One study describes the hydrogenolysis of benzyl esters to obtain tetrahydro-6-methyl- and 6-phenyl-2-oxopyrimidine-5-carboxylic acids, highlighting the transformation capabilities of benzyl esters in the presence of alcoholic KOH and phenols, leading to different pyrimidinone derivatives (Zigeuner, Knopp, & Blaschke, 1976). This study exemplifies the chemical flexibility of pyrimidine carboxylic acids, which can be transformed into various heterocyclic structures, offering a foundation for further synthetic explorations in the context of this compound.
Biological Activities and Applications
Pyrimidine derivatives exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and antitumor properties. These compounds' mechanisms often involve interactions with cellular enzymes or inhibition of key biochemical pathways.
For example, a study on the electroorganic synthesis of benzofuro[2,3-d]pyrimidine derivatives explores the electrochemical oxidation of certain precursors to obtain compounds with potential biological activities (Nematollahi & Goodarzi, 2002). This highlights the innovative synthetic routes to access biologically relevant pyrimidine frameworks, suggesting that derivatives of this compound could be synthesized using similar methods for potential biological applications.
Another study focuses on the synthesis and antihypertensive activity of dihydropyrimidines, underlining the therapeutic potential of pyrimidine derivatives in cardiovascular diseases (Rana, Kaur, & Kumar, 2004). This indicates that this compound and its analogs might find applications in developing new antihypertensive agents, given their structural similarities.
Properties
IUPAC Name |
3-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-10-6-9(11(16)17)13-12(18)14(10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAAYOFUHKCFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666719 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.